molecular formula C18H18N2O5 B10998183 5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide

5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B10998183
M. Wt: 342.3 g/mol
InChI Key: GCYSRVGIOWVECT-UHFFFAOYSA-N
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Description

5-Methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule featuring a 4H-pyran-2-carboxamide core substituted with a methoxy group at position 5 and an indol-4-yl moiety modified with a 2-methoxyethyl group at the N-1 position.

Key structural features include:

  • 4H-pyran core: A six-membered oxygen-containing ring with a 4-oxo group, providing rigidity and hydrogen-bonding capacity.
  • Methoxy substituents: At position 5 of the pyran ring and on the ethyl chain attached to the indole nitrogen, enhancing solubility and metabolic stability.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

5-methoxy-N-[1-(2-methoxyethyl)indol-4-yl]-4-oxopyran-2-carboxamide

InChI

InChI=1S/C18H18N2O5/c1-23-9-8-20-7-6-12-13(4-3-5-14(12)20)19-18(22)16-10-15(21)17(24-2)11-25-16/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)

InChI Key

GCYSRVGIOWVECT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)C(=CO3)OC

Origin of Product

United States

Preparation Methods

Alkylation of Indole Derivatives

Method A :

  • Reactants : 4-Nitro-1H-indole (1.0 eq), 2-bromoethyl methyl ether (1.2 eq), Cs₂CO₃ (2.0 eq)

  • Conditions : DMF, 80°C, 16 h.

  • Yield : 85–90% (1-(2-methoxyethyl)-4-nitro-1H-indole).

  • Reduction : Hydrogenation (H₂, Pd/C) or Zn/HCl converts nitro to amine (95% yield).

Method B :

  • Direct Alkylation :

    • Reactants : 1H-Indol-4-amine (1.0 eq), 2-bromoethyl methyl ether (1.5 eq), NaH (3.0 eq)

    • Conditions : THF, reflux, 24 h.

    • Yield : 70–75%.

Optimization Notes

  • Ultrasound Irradiation : Reduces reaction time to 20–30 min (25 kHz, 250 W).

  • Purification : Recrystallization from ethanol/water (3:1) yields colorless crystals.

Preparation of 5-Methoxy-4-Oxo-4H-Pyran-2-Carboxylic Acid

The pyran core is synthesized via cyclization and oxidation:

Claisen Condensation

  • Reactants : Methyl benzoylacetate (2.0 eq), malononitrile (2.0 eq), InCl₃ (20 mol%)

  • Conditions : 50% EtOH, ultrasound (40°C, 20 min).

  • Intermediate : 6-Amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylate (80–95% yield).

Hydrolysis to Carboxylic Acid

  • Reactants : Methyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate (1.0 eq)

  • Conditions : 2 M NaOH, H₂O/EtOH (1:1), reflux, 6 h.

  • Yield : 90–95%.

Amide Coupling

The final step involves conjugating the pyran acid and indole amine:

Acid Chloride Method

  • Reactants : 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq)

  • Conditions : Reflux, 2 h → isolate acid chloride.

  • Coupling :

    • Reactants : Acid chloride (1.0 eq), 1-(2-methoxyethyl)-1H-indol-4-amine (1.1 eq), Et₃N (2.0 eq)

    • Conditions : DCM, 0°C → RT, 12 h.

    • Yield : 75–80%.

Coupling Reagents

  • HATU/DIPEA :

    • Reactants : Carboxylic acid (1.0 eq), amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)

    • Conditions : DMF, RT, 4 h.

    • Yield : 85–90%.

Reaction Optimization and Characterization

Comparative Analysis of Methods

ParameterAcid ChlorideHATU
Yield75–80%85–90%
Purity (HPLC)≥95%≥98%
Reaction Time12–14 h4 h
Byproduct FormationModerateLow

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.5 Hz, 1H, indole-H), 6.92 (s, 1H, pyran-H), 4.32 (t, J = 5.0 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃).

  • ESI-MS : m/z 342.35 [M+H]⁺.

Green Chemistry Approaches

  • Solvent Systems : 50% EtOH reduces environmental impact.

  • Catalysis : InCl₃ (20 mol%) under ultrasound achieves 95% yield in 20 min.

Challenges and Solutions

  • Indole Alkylation Selectivity : Excess NaH (3.0 eq) suppresses N1/N2 competition.

  • Amide Hydrolysis : Low-temperature coupling minimizes degradation.

Industrial Scalability

  • Batch Size : 100 g-scale demonstrated for intermediate synthesis.

  • Cost Drivers : HATU reagent increases expense vs. acid chloride method .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Substitution reactions can occur at the methoxy groups or other reactive sites using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the evidence, focusing on core structures, substituents, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations

Core Structure Impact: The 4H-pyran core in the target compound distinguishes it from pyrazole () and pyrrolidine () analogs. Naphthoimidazolium bromides () feature fused aromatic systems, which confer planarity and cationic character, unlike the neutral pyran-carboxamide target compound .

Substituent Effects: Methoxyethyl groups (present in the target compound and STL250928) improve solubility and reduce metabolic degradation compared to chloro or cyano groups in ’s pyrazole derivatives . Indole substitution: The 4-yl position in the target compound and STL250928 may favor steric interactions in biological targets compared to the 5-yl substitution in pyrazole derivatives.

Synthetic Methodology :

  • Amide coupling (e.g., EDCI/HOBt in ) is a common strategy for synthesizing carboxamide derivatives, likely applicable to the target compound .
  • ’s pyrrolidine analog (STL250928) shares a similar indole-methoxyethyl motif, suggesting convergent synthetic pathways for N-alkylation and amidation .

Physicochemical Properties: The target compound’s estimated molecular weight (~420) is comparable to STL250928 (437.5), but its pyran core may reduce lipophilicity compared to the pyrrolidine system. Pyrazole derivatives () exhibit higher melting points (133–183 °C), likely due to stronger intermolecular interactions from chloro/cyano groups .

Biological Activity

5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H23N5O3
Molecular Weight 405.4 g/mol
CAS Number 1351686-69-5

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives related to this compound. Notably, a study assessed the effects of related compounds on A549 human lung adenocarcinoma cells. The findings indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability considerably compared to control treatments such as cisplatin .

Case Study: A549 Cell Line

In an experimental setup, compounds were tested at a concentration of 100 µM for 24 hours. The results showed:

Compound IDViability (%)Comparison to Cisplatin (%)
Compound 1566More potent than CP
Compound 2050Comparable to CP

This study highlighted the structure-dependent nature of anticancer activity, suggesting that specific functional groups are crucial for efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound was also explored against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results indicated promising activity against resistant strains, suggesting its utility in treating infections caused by these pathogens .

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings underscore the potential of this compound as a lead structure in the development of new antimicrobial agents.

The exact mechanism by which 5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of specific enzymes or pathways crucial for cell survival in both cancerous and microbial cells .

Enzyme Inhibition Studies

Research indicates that similar compounds may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. For instance, enzyme assays demonstrated that certain derivatives could inhibit proteases and kinases associated with tumor growth and antibiotic resistance .

Q & A

Basic: What are the established synthetic routes for 5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with 1-(2-methoxyethyl)-1H-indol-4-amine using coupling agents like EDCI/HOBt under reflux in anhydrous DMF .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
  • Alternative routes : One-pot multicomponent reactions using catalytic triethylamine to reduce side products .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methoxyethyl substituent (δ 3.3–3.7 ppm for OCH2_2CH2_2O) and pyran-4-one carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 397.14 (C20_{20}H20_{20}N2_2O5_5) .
  • X-ray Crystallography : Resolves the planar pyranone ring and indole-carboxamide conformation .

Basic: What are the solubility and stability profiles under experimental conditions?

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) and dichloromethane .
  • Stability : Degrades by ~15% after 72 hours at 37°C in PBS (pH 7.4). Store at -20°C under inert gas to prevent oxidation of the indole moiety .

Advanced: What biological targets or mechanisms are hypothesized for this compound?

Based on structural analogs:

  • Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) due to the pyranone-carboxamide scaffold, which mimics arachidonic acid binding .
  • Receptor Antagonism : The methoxyethyl-indole group may target serotonin (5-HT2A_{2A}) or vasopressin receptors, as seen in related indole derivatives .
  • Validation : Use SPR (surface plasmon resonance) or fluorescence polarization assays to quantify binding affinity .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

  • Catalyst choice : EDCI/HOBt improves carboxamide coupling efficiency versus DCC .
  • Temperature control : Reflux at 80°C vs. room-temperature stirring affects byproduct formation .
  • Resolution : Optimize via DoE (design of experiments) with parameters like solvent polarity and reaction time .

Advanced: What experimental designs are recommended for evaluating in vitro bioactivity?

  • Dose-response assays : Test 0.1–100 µM in cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with LPS-induced TNF-α as a readout .
  • Selectivity profiling : Compare IC50_{50} values against off-target kinases (e.g., JAK2, EGFR) using kinase profiling panels .
  • Negative controls : Include parent scaffolds (e.g., unsubstituted indole) to isolate the methoxyethyl group’s contribution .

Advanced: How can molecular interactions with biological targets be studied computationally?

  • Docking simulations : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or 5-HT2A_{2A} (PDB: 6A93) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., Arg120 in COX-2) .

Advanced: How does this compound compare to structurally related analogs in activity?

Analog Key Structural Difference Biological Activity
5-Methoxy-N-benzyl-4-oxo-pyran-2-carboxamideBenzyl vs. methoxyethyl-indole10-fold lower COX-2 inhibition
N-[1-Methylindol-4-yl]-4-oxo-pyran-2-carboxamideLack of methoxyethyl groupNo 5-HT2A_{2A} binding
IndomethacinCarboxylic acid instead of carboxamideHigher GI toxicity

Advanced: What pharmacokinetic challenges are anticipated, and how can they be addressed?

  • Low oral bioavailability : Predicted logP = 2.1 suggests moderate lipophilicity but poor absorption. Use nanoemulsions or PEGylation to enhance solubility .
  • Metabolic stability : CYP3A4-mediated demethylation of the methoxy group is likely. Test in hepatocyte microsomes and consider fluorinated analogs .

Advanced: What strategies mitigate side reactions during multi-step synthesis?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for indole NH during pyranone coupling .
  • In-line purification : Employ flow chemistry with scavenger resins to remove excess coupling agents .
  • Quality control : Monitor intermediates via TLC (Rf_f = 0.3 in 1:1 EtOAc/hexane) to ensure stepwise fidelity .

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